Product packaging for Oxazapetine(Cat. No.:CAS No. 71803-45-7)

Oxazapetine

Cat. No.: B12719689
CAS No.: 71803-45-7
M. Wt: 249.31 g/mol
InChI Key: CJYMMGASBJQWIX-UHFFFAOYSA-N
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Description

Oxazapetine is a chemical compound of significant interest in preclinical research. Its primary research value and detailed mechanism of action are currently under investigation to fully elucidate its potential applications. Researchers are exploring its profile across various biochemical and pharmacological assays. This product is provided for research and development purposes only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should consult the product's Certificate of Analysis for specific data on purity, stability, and handling instructions. All necessary safety precautions should be followed during handling.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H15NO B12719689 Oxazapetine CAS No. 71803-45-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

71803-45-7

Molecular Formula

C17H15NO

Molecular Weight

249.31 g/mol

IUPAC Name

6-prop-2-enyl-7H-benzo[d][2]benzazepin-5-one

InChI

InChI=1S/C17H15NO/c1-2-11-18-12-13-7-3-4-8-14(13)15-9-5-6-10-16(15)17(18)19/h2-10H,1,11-12H2

InChI Key

CJYMMGASBJQWIX-UHFFFAOYSA-N

Canonical SMILES

C=CCN1CC2=CC=CC=C2C3=CC=CC=C3C1=O

Origin of Product

United States

Mechanistic Enzymology of Oxazapetine Biotransformation

Elucidation of Enzymatic Pathways in Oxazapetine Formation

The formation of this compound from azapetine (B85885) is not a single-step conversion but rather a sequential enzymatic process. nih.gov Initial investigations using rat and rabbit hepatic subcellular fractions revealed that the biotransformation is initiated by a microsomal oxidation of azapetine to an intermediate, dehydrozapetine. nih.gov This initial step is dependent on the presence of NADPH. nih.gov

Subsequently, a soluble enzyme further oxidizes dehydrozapetine to the final product, this compound. nih.gov This was demonstrated by the observation that this compound was produced from azapetine in incubation mixtures containing the 9000g supernatant fraction or a combination of microsomes and cytosol, but not in mixtures with microsomes or cytosol alone. nih.gov Furthermore, incubating dehydrozapetine with the rabbit 9000g supernatant fraction or cytosol also yielded this compound. nih.gov These findings point to a cooperative action between microsomal and soluble enzyme systems. nih.gov

Investigations into Cytochrome P450 Enzyme Involvement in this compound Metabolism

The initial NADPH-dependent oxidation of azapetine to dehydrozapetine strongly suggests the involvement of the cytochrome P450 (CYP450) monooxygenase system. nih.govresearchgate.net This enzyme family, primarily located in the endoplasmic reticulum of liver cells, is a major player in Phase I metabolism of a vast number of xenobiotics. researchgate.net In the case of azapetine, the microsomal enzymatic oxidation to dehydrozapetine is a classic CYP450-mediated reaction. nih.gov This is further supported by the requirement of NADPH for this conversion to occur in washed rabbit microsomes. nih.gov The subsequent oxidation to this compound, however, is carried out by a different class of enzymes. nih.govresearchgate.net

Role of Aldehyde Oxidase in this compound Biotransformation

The second step in the formation of this compound, the conversion of dehydrozapetine, is catalyzed by a soluble enzyme. nih.gov Evidence points to the involvement of aldehyde oxidase (AO), a cytosolic molybdo-flavoenzyme. researchgate.netbmrservice.com Aldehyde oxidases are known to catalyze the oxidation of a wide variety of substrates, including aza-heterocyclic compounds, leading to the formation of lactams. researchgate.net The biotransformation of azapetine to this compound is cited as an example of a coupled reaction involving both CYP450 and AO. researchgate.net AO, along with the endoplasmic reticulum's CYP450 system, is a major enzyme in the hepatic phase I metabolism of numerous xenobiotics. researchgate.net

Characterization of Soluble Enzyme Systems Facilitating this compound Production

Studies have confirmed that the enzyme responsible for the conversion of the dehydrozapetine intermediate to this compound resides in the soluble fraction (cytosol) of liver cells. nih.gov When dehydrozapetine was incubated with the rabbit 9000g supernatant fraction or the cytosol, this compound was produced. nih.gov Conversely, washed rabbit microsomes alone could not facilitate this conversion, although they were capable of oxidizing azapetine to dehydrozapetine in the presence of NADPH. nih.gov This clearly separates the two oxidative steps and identifies a soluble enzyme as the catalyst for the final stage of this compound formation. nih.gov Aldehyde oxidase is a key component of this soluble enzyme system. researchgate.net

Comparative Biotransformation Studies of this compound Across Biological Systems

Research on the biotransformation of azapetine to this compound has been conducted using hepatic subcellular fractions from both rats and rabbits. nih.gov These studies have been instrumental in elucidating the fundamental enzymatic pathway. nih.gov The findings indicate that the two-step oxidative process involving both microsomal and cytosolic enzymes is a shared mechanism in these species. nih.gov However, interspecies variations in the activity of drug-metabolizing enzymes like CYP450 and aldehyde oxidase are well-documented. nih.govnih.gov For instance, the number and types of active aldehyde oxidase genes vary among species, with humans having a single functional AOX1 gene, while rodents possess four. researchgate.net Such differences can lead to quantitative variations in the rate and extent of this compound formation across different biological systems.

Interactive Data Table: Enzymes in this compound Biotransformation

StepSubstrateProductEnzyme SystemCellular LocationCofactor
1AzapetineDehydrozapetineCytochrome P450 (CYP450)Microsomes (Endoplasmic Reticulum)NADPH
2DehydrozapetineThis compoundAldehyde Oxidase (AO)CytosolFAD, Molybdenum Cofactor

Molecular Interactions and Target Identification of Oxazapetine

Advanced Methodologies for Investigating Oxazapetine-Target Interactions

Identifying the specific cellular components with which a small molecule like this compound interacts is a critical, albeit challenging, step in drug discovery and development. creative-proteomics.comdrughunter.com This process, known as target deconvolution, employs a variety of sophisticated techniques to move from an observed phenotypic effect to a mechanistic understanding at the molecular level. These methods can be broadly categorized as direct or indirect, with modern approaches often integrating multiple strategies for more robust and accurate target identification. researchgate.netnih.gov

Proteomic Approaches for this compound Target Deconvolution

Chemical proteomics has become an indispensable tool for the unbiased, large-scale identification of protein targets for small molecules like this compound. acs.org These methods aim to capture and identify proteins from a complex biological sample (e.g., cell lysate) that physically interact with the compound. creative-proteomics.com

One of the most common strategies is affinity-based chemoproteomics . drughunter.com This technique would involve synthesizing an this compound analog that is immobilized on a solid support, such as chromatography beads. When a cell or tissue lysate is passed over these beads, proteins that bind to this compound are captured. After washing away non-specific binders, the captured proteins can be eluted and identified using high-resolution mass spectrometry. drughunter.comresearchgate.net A competitive profiling experiment, where the lysate is co-incubated with the free, unmodified this compound, can further enhance specificity by preventing the true targets from binding to the beads, thus helping to distinguish genuine interactors from false positives. researchgate.net

Another powerful, label-free approach involves assessing how compound binding affects a protein's physical properties. Methods like the Cellular Thermal Shift Assay (CETSA®) operate on the principle that a protein becomes more stable and resistant to heat-induced denaturation when bound to a ligand. drughunter.com By treating cells with this compound, heating them to various temperatures, and then quantifying the remaining soluble proteins via mass spectrometry, it would be possible to identify which proteins were stabilized by the compound, indicating a direct binding interaction.

These proteomic strategies provide a global snapshot of the "interactome" of this compound, offering a direct path to identifying its cellular binding partners. creative-proteomics.com

Illustrative Data from a Hypothetical Chemoproteomic Screen for this compound Targets

This table represents potential data from an affinity purification-mass spectrometry experiment and is for illustrative purposes only.

Protein IDProtein NameFold Enrichment (this compound vs. Control)p-valueFunction
P04075Aldehyde Oxidase15.20.0001Metabolism of aza-heterocycles
P10635Cytochrome P450 2D68.50.0023Xenobiotic Metabolism
Q13956Prohibitin4.10.0150Cell cycle, mitochondrial function
P6225814-3-3 protein beta/alpha3.70.0211Signal Transduction

Functional Genomic Strategies in this compound Target Discovery

Functional genomics offers a complementary approach to proteomics by aiming to deconvolute the link between genotype and phenotype. nih.govtechnologynetworks.com Instead of directly identifying binding partners, these strategies identify genes that are essential for a compound's activity. technologynetworks.com

CRISPR/Cas9 and RNA interference (RNAi) are powerful functional genomic tools that can be used in large-scale screens. nuvisan.comnih.gov In a typical loss-of-function screen, a library of genetic perturbations (e.g., shRNA or gRNA) is introduced into a population of cells, with each cell receiving a perturbation that knocks down or knocks out a specific gene. If knocking out a particular gene makes the cells resistant to the cytotoxic effects of this compound, it implies that the protein product of that gene is either the direct target or a critical component of the pathway through which this compound acts. Conversely, if a knockout sensitizes the cells, it could point to a gene involved in a resistance mechanism. nuvisan.com

These genome-wide screens can rapidly identify and validate potential drug targets by directly linking gene function to a compound-induced phenotype, providing crucial information for understanding the mechanism of action. nih.govebi.ac.uk

Metabolomic Profiling in this compound Target Identification

Metabolomics involves the comprehensive analysis of small-molecule metabolites in a biological system, providing a direct functional readout of physiological or pathological states. laboratoriosrubio.comtandfonline.com By profiling how the metabolome changes in response to this compound, researchers can gain insights into which metabolic pathways are perturbed by the compound. mdpi.comgigantest.com

This approach is particularly useful for identifying targets that are enzymes or transporters. For instance, if treatment with this compound leads to a significant accumulation of a specific substrate and a depletion of its corresponding product, it strongly suggests that the enzyme catalyzing this reaction is being inhibited. laboratoriosrubio.comgeneralmetabolics.com

Mass spectrometry-based metabolomics can quantify hundreds to thousands of metabolites, creating a detailed biochemical signature of the compound's effect. mdpi.com This "metabolic fingerprint" can reveal both on-target and off-target activities, helping to elucidate the mechanism of action and identify novel biomarkers of target engagement. tandfonline.comgeneralmetabolics.com

Affinity-Based Probes and Photoaffinity Labeling for this compound Target Engagement

To definitively confirm target engagement in a complex biological environment, researchers often turn to affinity-based probes. drughunter.comPhotoaffinity labeling (PAL) is a particularly powerful strategy that creates a covalent bond between a compound and its target protein upon activation by light. rsc.orgtandfonline.com

For this technique, a photoaffinity probe of this compound would be synthesized. This probe would be a modified version of the molecule that retains its biological activity but also incorporates two key features: a photoreactive group (such as a diazirine or benzophenone) and a reporter tag (like biotin (B1667282) or a clickable alkyne). researchgate.netprinceton.edu The probe is incubated with live cells or cell lysates, allowing it to bind to its target(s). Upon irradiation with a specific wavelength of UV light, the photoreactive group is activated, forming a highly reactive intermediate that covalently cross-links the probe to any nearby amino acid residues on the target protein. princeton.eduresearchgate.net The reporter tag is then used to enrich the now-covalently-labeled proteins for identification by mass spectrometry. researchgate.net

The key advantage of PAL is its ability to capture even weak or transient interactions and to provide a "snapshot" of target engagement in a native cellular context, making it an invaluable tool for validating targets identified through other screening methods. rsc.orgtandfonline.com

Comprehensive Enzyme Inhibition Studies of this compound

Research indicates that this compound is the lactam metabolite of Azapetine (B85885), formed through a biotransformation process in the liver. nih.gov This transformation is initiated by microsomal enzymatic oxidation of Azapetine to an intermediate, Dehydrozapetine, which is then further oxidized to this compound by a soluble enzyme. nih.gov Given its enzymatic origin, understanding how this compound itself interacts with and potentially inhibits enzymes is a logical next step in its characterization.

Kinetic Characterization of this compound Enzyme Inhibition

Enzyme inhibition studies are essential for quantitatively describing how a compound affects an enzyme's catalytic activity. rose-hulman.eduarizona.edu These kinetic analyses can reveal the mechanism of inhibition and determine the inhibitor's potency, providing crucial information for drug development. rose-hulman.edu

To characterize this compound as a potential enzyme inhibitor, its effect on the reaction rate of a purified target enzyme would be measured at various substrate and inhibitor concentrations. khanacademy.org The data are then analyzed using graphical methods like Michaelis-Menten or Lineweaver-Burk plots to determine key kinetic parameters. khanacademy.orgfiveable.me

The primary modes of reversible inhibition that could be characterized for this compound include:

Competitive Inhibition: Where this compound would bind to the enzyme's active site, directly competing with the substrate. This would increase the apparent Michaelis constant (Kₘ) but not affect the maximum velocity (Vₘₐₓ). libretexts.org

Non-competitive Inhibition: In this case, this compound would bind to a site other than the active site (an allosteric site), affecting the enzyme's catalytic efficiency regardless of whether the substrate is bound. This mode of inhibition decreases Vₘₐₓ without changing Kₘ. libretexts.org

Uncompetitive Inhibition: This occurs if this compound binds only to the enzyme-substrate complex. This type of inhibition reduces both Vₘₐₓ and Kₘ. khanacademy.org

By determining the inhibition constant (Kᵢ), which represents the concentration of inhibitor required to produce half-maximum inhibition, the potency of this compound against a specific enzyme target can be quantified. Such studies are fundamental to elucidating its pharmacological mechanism. arizona.edu

Illustrative Data for Kinetic Analysis of this compound

This table shows hypothetical kinetic parameters for a target enzyme in the presence and absence of this compound, assuming a competitive inhibition model. This data is for illustrative purposes only.

ConditionVₘₐₓ (μmol/min)Apparent Kₘ (μM)Inhibition Constant (Kᵢ) (μM)Mode of Inhibition
No Inhibitor10010N/AN/A
+ 5 μM this compound100253.33Competitive
+ 10 μM this compound100403.33Competitive
Determination of Dissociation Constants (Kᵢ)

The dissociation constant (Kᵢ) is a specific type of equilibrium dissociation constant that quantifies the binding affinity between an inhibitor and an enzyme. pharmacologycanada.org A lower Kᵢ value signifies a higher affinity, meaning the inhibitor binds more tightly to the enzyme. pharmacologycanada.org The determination of Kᵢ is a critical step in characterizing the potency of an enzyme inhibitor. malvernpanalytical.comnih.gov It provides a standardized measure that allows for the comparison of different inhibitors acting on the same enzyme.

A conceptual table illustrating how dissociation constants for this compound would be presented is shown below. Please note that the values are hypothetical due to the absence of published data.

Enzyme TargetThis compound Kᵢ (nM)Method of Determination
Aldehyde OxidaseData not availablee.g., Radioligand binding assay
CYP Isoform (e.g., CYP3A4)Data not availablee.g., Fluorescence inhibition assay
Lineweaver-Burk and Eadie-Hofstee Plot Analyses

Lineweaver-Burk and Eadie-Hofstee plots are graphical representations of enzyme kinetics data. They are used to determine key kinetic parameters such as the maximum reaction velocity (Vmax) and the Michaelis constant (Km), which represents the substrate concentration at which the reaction rate is half of Vmax. researchgate.net These plots are also invaluable for elucidating the mechanism of enzyme inhibition (competitive, non-competitive, etc.) by observing how the presence of an inhibitor alters the lines on the graph.

Detailed kinetic studies employing Lineweaver-Burk or Eadie-Hofstee plot analyses for this compound's interaction with specific enzymes have not been published. Such analyses would be necessary to characterize the nature of any potential inhibitory activity of this compound.

Mechanisms of Reversible Enzyme Inhibition by this compound (Competitive, Non-Competitive, Uncompetitive, Mixed)

Reversible enzyme inhibitors can be classified into several types based on their mechanism of action:

Competitive inhibition: The inhibitor binds to the active site of the enzyme, preventing the substrate from binding.

Non-competitive inhibition: The inhibitor binds to a site other than the active site (an allosteric site), changing the enzyme's conformation and reducing its catalytic efficiency.

Uncompetitive inhibition: The inhibitor binds only to the enzyme-substrate complex.

Mixed inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex.

Understanding the specific mechanism of reversible inhibition is crucial for predicting a compound's pharmacological effects and potential for drug-drug interactions. taylorandfrancis.com While this compound is known to be a metabolite of Azapetine, there is no available research that characterizes its potential as a reversible enzyme inhibitor or defines its mechanism of action as competitive, non-competitive, uncompetitive, or mixed. taylorandfrancis.combrieflands.com

Investigations into Irreversible Covalent Inhibition by this compound

Irreversible covalent inhibitors form a stable, covalent bond with their target enzyme, leading to a permanent loss of enzyme activity. rowansci.comhyphadiscovery.com This type of inhibition can result in a prolonged pharmacological effect. prismbiolab.com The potential for a compound to act as a covalent inhibitor is often associated with the presence of reactive functional groups in its chemical structure. rowansci.com

There are no specific studies in the available scientific literature that investigate whether this compound acts as an irreversible covalent inhibitor of any enzyme. Such investigations would typically involve assays to determine if the enzyme activity can be restored after removal of the inhibitor and mass spectrometry to identify any covalent adducts formed between this compound and the target protein.

High-Throughput Screening and Assay Development for this compound Target Validation

High-throughput screening (HTS) and subsequent assay development are critical components of modern drug discovery and toxicology, allowing for the rapid testing of large numbers of compounds to identify those that interact with a specific biological target. nih.govresearchgate.net

Cell-Based Assay Systems for this compound Activity

Cell-based assays are performed using living cells and provide a more physiologically relevant context than biochemical assays. They can be used to assess a compound's effects on cellular processes, such as cell viability, proliferation, or the activation of specific signaling pathways.

There is no published research on the development or use of cell-based assay systems to evaluate the activity of this compound. Such assays would be crucial for understanding the compound's effects in a biological system and for validating any targets identified in biochemical screens.

Structural Biology Investigations of Oxazapetine Bound Macromolecular Complexes

X-ray Crystallographic Analysis of Oxazapetine-Protein Interactions

X-ray crystallography is a powerful technique that can provide atomic-level detail of a molecule's structure. creative-biolabs.comebi.ac.uk The process involves crystallizing the this compound-protein complex and then bombarding the crystal with X-rays. The resulting diffraction pattern is used to calculate the electron density map of the complex, from which the precise arrangement of atoms can be determined. ebi.ac.uk

Hypothetical Research Findings: Were a study to be conducted, researchers would aim to co-crystallize this compound with its target protein. The resulting crystal structure would reveal:

The specific binding site of this compound on the protein.

The key amino acid residues involved in the interaction.

The precise orientation and conformation of this compound within the binding pocket.

The nature of the chemical interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the complex. creative-biolabs.com

This information would be invaluable for understanding the compound's specificity and for guiding the rational design of more potent or selective derivatives. The success of this technique, however, hinges on the ability to produce high-quality crystals of the complex, which can be a significant bottleneck. aimspress.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Binding Conformation Analysis

NMR spectroscopy is a versatile technique for studying the structure and dynamics of molecules in solution, making it particularly useful for analyzing protein-ligand interactions under near-physiological conditions. mdpi.com This method can be used to determine the binding affinity, identify the binding interface, and characterize the conformational changes that occur upon complex formation. mdpi.comresearchgate.net

Hypothetical Research Findings: An NMR-based investigation of this compound's interaction with a target protein would likely involve experiments such as:

Chemical Shift Perturbation (CSP): By comparing the NMR spectra of the protein in the presence and absence of this compound, researchers could map the binding site on the protein. researchgate.net

Saturation Transfer Difference (STD) NMR: This experiment identifies which parts of the this compound molecule are in close contact with the protein. chemrxiv.org

Nuclear Overhauser Effect (NOE) Spectroscopy: NOE data can provide distance restraints between atoms in the bound this compound and the protein, allowing for the calculation of a high-resolution structure of the complex.

These studies would provide a detailed picture of the binding event in solution, complementing the static picture provided by X-ray crystallography. mdpi.com

Cryo-Electron Microscopy (Cryo-EM) Applications in this compound Structural Studies

Cryo-EM has emerged as a revolutionary technique in structural biology, particularly for large and flexible macromolecular complexes that are difficult to crystallize. nobelprize.orgthermofisher.com The method involves flash-freezing the sample in a thin layer of vitreous ice and then imaging it with an electron microscope. mpg.de Thousands of individual particle images are then computationally averaged to generate a 3D reconstruction of the complex. mpg.de

Hypothetical Research Findings: If this compound were to bind to a large protein complex, cryo-EM could be employed to:

Visualize different conformational states of the complex, providing insights into its functional dynamics. mpg.de

Locate the binding site of this compound within the larger assembly, especially when combined with other data.

Cryo-EM is particularly advantageous for studying membrane proteins and other challenging targets that are often intractable by other structural methods. thermofisher.com

Integrative Structural Biology Approaches for this compound Complex Characterization

Integrative structural biology combines data from multiple experimental techniques to generate a more complete and accurate model of a macromolecular complex. thermofisher.comnih.gov This approach is particularly powerful for studying large, dynamic, and heterogeneous systems. frontiersin.orgfrontiersin.org

Hypothetical Research Findings: A comprehensive structural characterization of an this compound-protein complex could integrate:

High-resolution data from X-ray crystallography or NMR for individual domains.

Lower-resolution data from cryo-EM for the entire complex.

Information on protein-protein interactions from techniques like chemical cross-linking mass spectrometry. nih.gov

Advanced Spectroscopic and Analytical Techniques for Oxazapetine Characterization

High-Resolution Mass Spectrometry for Oxazapetine Metabolite Identification and Quantification

High-Resolution Mass Spectrometry (HRMS), particularly when coupled with liquid chromatography (LC-HRMS), is a cornerstone technique for metabolomic studies of this compound. Its ability to determine the mass of an ion with extremely high accuracy (typically to within 5 ppm) allows for the confident assignment of elemental compositions to both the parent drug and its metabolites in complex biological matrices like plasma, urine, or liver microsome incubates.

The metabolism of this compound, a dibenz[b,f][1,4]oxazepine (B1209434) derivative, is expected to follow pathways common to other tricyclic compounds. These include Phase I reactions such as oxidation and demethylation, and Phase II reactions like glucuronide conjugation. Using LC-HRMS, researchers can separate potential metabolites chromatographically before they enter the mass spectrometer. The instrument then provides high-resolution mass data for each detected compound.

By comparing the accurate mass of a potential metabolite to that of the parent this compound molecule, specific metabolic transformations can be deduced. For instance, N-demethylation results in a mass decrease corresponding to a CH₂ group (14.01565 Da), while hydroxylation results in a mass increase corresponding to an oxygen atom (15.99491 Da). Tandem mass spectrometry (MS/MS) experiments further confirm metabolite structures by fragmenting the precursor ion and analyzing the resulting product ions, providing a structural fingerprint.

For quantification, techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) operating in Multiple Reaction Monitoring (MRM) mode are employed. This approach offers exceptional sensitivity and selectivity, allowing for the precise measurement of this compound and its key metabolites in biological samples, which is critical for pharmacokinetic profiling.

Table 1: Putative this compound Metabolites Identified by LC-HRMS This interactive table summarizes potential metabolites, their formation pathways, and corresponding mass shifts.

Metabolite NameProposed Metabolic PathwayChange in Molecular FormulaExpected Accurate Mass Shift (Da)
N-desmethylthis compoundN-demethylation-CH₂-14.01565
N-didesmethylthis compoundSequential N-demethylation-C₂H₄-28.03130
Hydroxythis compoundAromatic or Aliphatic Hydroxylation+O+15.99491
This compound N-oxideN-oxidation of the side-chain amine+O+15.99491
Hydroxythis compound glucuronideHydroxylation followed by Glucuronidation+C₆H₈O₆+176.03209

Advanced Nuclear Magnetic Resonance (NMR) for this compound Structure Elucidation and Dynamics

Structural Confirmation: 2D NMR experiments like COSY (Correlation Spectroscopy) establish proton-proton (¹H-¹H) coupling networks, allowing for the mapping of adjacent protons through the aliphatic side chain and within the aromatic rings. Heteronuclear experiments such as HSQC (Heteronuclear Single Quantum Coherence) correlate each proton directly to its attached carbon, while HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range (2-3 bond) correlations between protons and carbons. The combined data from these experiments allows for the unequivocal assignment of every proton and carbon signal, confirming the connectivity of the tricyclic dibenz[b,f][1,4]oxazepine core and the N,N-dimethylaminopropyl side chain.

Stereochemical and Dynamic Analysis: The seven-membered oxazepine ring in this compound is non-planar and conformationally flexible. This conformational dynamism can be studied using Variable-Temperature NMR (VT-NMR). At low temperatures, the rate of ring inversion can be slowed sufficiently on the NMR timescale to potentially observe distinct signals for axial and equatorial protons that are averaged at room temperature. By analyzing the coalescence of these signals as the temperature is raised, the energy barrier (ΔG‡) for the ring inversion process can be calculated, providing fundamental insight into the molecule's conformational energetics.

Table 2: Application of Advanced NMR Techniques to this compound Analysis This interactive table details the information gained from various NMR experiments.

NMR TechniqueInformation ObtainedSpecific Application to this compound
¹H NMRProton environment and countConfirms aromatic, aliphatic, and N-methyl protons.
¹³C NMRCarbon skeletonIdentifies all unique carbon atoms in the tricyclic system and side chain.
COSY (¹H-¹H)Proton-proton connectivitiesMaps the spin systems within the propyl side chain and aromatic rings.
HSQC (¹H-¹³C)Direct proton-carbon correlations (1-bond)Assigns each proton to its directly attached carbon atom.
HMBC (¹H-¹³C)Long-range proton-carbon correlations (2-3 bonds)Confirms the connection of the side chain to the tricyclic core.
VT-NMRMolecular dynamics and energy barriersStudies the conformational ring inversion of the central oxazepine ring.

Chromatographic Techniques for this compound and Enantiomer Separation and Purity Assessment

Chromatography is essential for verifying the purity of synthesized this compound and for separating its stereoisomers. The presence of a stereocenter in the this compound structure means it exists as a pair of enantiomers, (R)-Oxazapetine and (S)-Oxazapetine. Since enantiomers often exhibit different pharmacological and toxicological profiles, their separation and individual analysis are critical.

Purity Assessment: Standard reversed-phase high-performance liquid chromatography (RP-HPLC) with ultraviolet (UV) detection is the workhorse method for assessing the chemical purity of a bulk this compound sample. Using a C18 stationary phase and a mobile phase typically consisting of an acetonitrile/water or methanol/water gradient with a buffer, this method can effectively separate this compound from synthesis precursors, reagents, and potential byproducts. The purity is determined by calculating the area percentage of the main this compound peak relative to the total area of all detected peaks.

Enantiomeric Separation: Separating the (R) and (S) enantiomers requires a chiral environment. This is achieved using Chiral HPLC, which employs a Chiral Stationary Phase (CSP). These phases are themselves chiral and interact diastereomerically with the two enantiomers of this compound. Common CSPs are based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives coated on a silica (B1680970) support) or cyclodextrins. The differential interaction strength causes one enantiomer to be retained longer on the column than the other, resulting in their separation into two distinct peaks. This allows for the determination of enantiomeric excess (ee) or enantiomeric ratio (er) in a sample.

Table 3: Chromatographic Methods for this compound Analysis This interactive table compares different chromatographic approaches for purity and enantiomeric separation.

Chromatographic MethodTypical Stationary PhasePrimary ApplicationDetection Method
Reversed-Phase HPLC (RP-HPLC)Octadecylsilane (C18)Chemical purity assessmentUV-Vis, Diode Array Detector (DAD)
Chiral HPLCCellulose or Amylose derivatives (e.g., Chiralcel OD)Enantiomeric separation and quantificationUV-Vis, Circular Dichroism (CD)
LC-MSOctadecylsilane (C18)Purity, metabolite identification, quantificationMass Spectrometry (MS, MS/MS)
Gas Chromatography (GC-MS)Phenyl-methylpolysiloxaneAnalysis of volatile impurities or derivatized drugMass Spectrometry (MS)

Spectroscopic Probes for Real-Time this compound Interaction Studies

Understanding how this compound interacts with its biological targets (e.g., neurotransmitter transporters, receptors) at a molecular level is key to deciphering its mechanism of action. Spectroscopic techniques that can monitor these binding events in real-time provide invaluable kinetic and thermodynamic data.

Fluorescence Spectroscopy: This technique can be used if either this compound possesses intrinsic fluorescence or its target protein contains a native fluorophore like tryptophan. Upon binding, the local environment of the fluorophore changes, leading to shifts in fluorescence intensity, emission wavelength, or polarization. By titrating the ligand (this compound) into a solution of the target protein and monitoring these changes, one can determine the binding affinity (dissociation constant, Kd).

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is highly sensitive to the secondary and tertiary structure of proteins as well as the conformation of chiral molecules. The binding of this compound to its target protein may induce a conformational change in the protein. This would be observed as a change in the protein's far-UV (for secondary structure) or near-UV (for tertiary structure) CD spectrum. This provides direct evidence of a binding event and offers insight into how the ligand's presence perturbs the target's structure.

Surface Plasmon Resonance (SPR): SPR is a powerful, label-free optical technique for studying biomolecular interactions in real-time. In a typical SPR experiment, the target protein is immobilized on a gold-coated sensor chip. A solution containing this compound is then flowed over the surface. The binding of this compound to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected as a shift in the SPR signal. By analyzing the signal change over time during association and dissociation phases, one can directly calculate the on-rate (kₐ), off-rate (kₑ), and equilibrium dissociation constant (Kd) of the interaction.

Computational Chemistry and Molecular Modeling of Oxazapetine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, such as Density Functional Theory (DFT), are employed to understand the electronic properties of molecules. scielo.org.mx These calculations provide insights into the highest occupied molecular orbital (HOMO), lowest unoccupied molecular orbital (LUMO), and the energy gap, which are crucial for determining a molecule's reactivity and optoelectronic properties. scielo.org.mx The electrostatic potential map, derived from these calculations, helps in visualizing charge distribution and predicting sites for electrophilic attack. scielo.org.mx

Molecular Docking and Scoring Methodologies for Target Binding Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. innovareacademics.in Scoring functions are then used to estimate the binding affinity, with lower scores generally indicating a more favorable interaction. nih.govnih.gov For example, in a study on chromene and oxazepine derivatives, top hits exhibited docking scores between -8.31 to -12.75 kcal/mol. frontiersin.org The accuracy of these predictions can be influenced by the flexibility of the receptor and the specific scoring function used. innovareacademics.innih.gov

Table 1: Example of Docking Scores for Various Compounds

Compound/HitDocking Score (kcal/mol)
Hit 1-12.75
Hit 7-10.03
Hit 3-6.99

This data is illustrative and based on findings for chromene and oxazepine derivatives, not Oxazapetine. frontiersin.org

Molecular Dynamics Simulations for Ligand-Protein Interaction Dynamics

Molecular dynamics (MD) simulations provide detailed information on the dynamic behavior of biomolecular systems, including protein-ligand interactions. nih.gov These simulations can reveal conformational changes in proteins upon ligand binding and help in predicting binding affinities and pathways. nih.govbiorxiv.org Techniques like Gaussian accelerated Molecular Dynamics (GaMD) have been used to simulate the spontaneous binding and dissociation of ligands, offering insights into the thermodynamics and kinetics of these interactions. dovepress.com

De Novo Design and Optimization Approaches for Analogues

De novo design involves the creation of novel molecular structures with desired properties. Computational tools can be used to design analogues of existing compounds to improve their binding affinity and other pharmacological properties. This process often involves iterative cycles of design, synthesis, and testing, guided by computational predictions.

Application of Machine Learning and Artificial Intelligence in Drug Research

Machine learning (ML) and artificial intelligence (AI) are increasingly being used to accelerate drug discovery. nih.gov These technologies can analyze large datasets to predict various properties of molecules, identify potential drug targets, and even generate novel compound structures. rsc.orgnih.gov

Federated learning is a machine learning approach that allows multiple parties to collaboratively train a model without sharing their raw data. This technique holds promise for pharmaceutical research by enabling different institutions to build more robust predictive models while maintaining data privacy.

Future Directions and Emerging Research Avenues for Oxazapetine

Integration of Multi-Omics Datasets for Comprehensive Oxazapetine Understanding

To gain a holistic understanding of the biological effects of a new chemical entity, researchers are increasingly turning to the integration of multi-omics data. nih.govnih.govbiostate.ai This approach combines datasets from various molecular levels, such as genomics, transcriptomics, proteomics, and metabolomics, to construct a comprehensive picture of a compound's impact on cellular systems. nih.govnih.gov For a novel compound like this compound, this would involve treating biological samples (e.g., cell lines or animal models) with the compound and then collecting data across these different "omic" layers.

The primary goal of this integration is to move beyond a one-dimensional view of a drug's activity and to understand the complex interplay between different biological molecules. nih.gov For instance, genomic data might reveal genetic predispositions that affect a cell's response to this compound, while transcriptomic and proteomic data would show how the compound alters gene and protein expression levels, respectively. Metabolomic data would then provide insights into how these changes affect the cell's metabolic pathways.

Several computational strategies can be employed to integrate these diverse datasets. These range from early integration, where all data are concatenated and analyzed together, to late integration, where each dataset is analyzed separately before the results are combined. youtube.com The choice of strategy depends on the specific research question and the nature of the data. Machine learning and artificial intelligence are also playing an increasingly important role in identifying complex patterns and correlations within these large, integrated datasets. mdpi.com

Table 1: Hypothetical Multi-Omics Data Integration Strategy for this compound

Omics Layer Data Type Potential Insights for this compound Example Analytical Approach
GenomicsDNA sequencing, SNP arraysIdentification of genetic variants influencing response to this compound.Genome-Wide Association Studies (GWAS)
TranscriptomicsRNA-Seq, microarraysChanges in gene expression profiles post-treatment with this compound.Differential Expression Analysis
ProteomicsMass spectrometryAlterations in protein abundance and post-translational modifications.Quantitative Proteomics
MetabolomicsNMR, mass spectrometryShifts in metabolic pathways and biomarker discovery.Metabolic Pathway Analysis

Exploration of Novel Reaction Mechanisms in this compound Chemistry

The discovery and development of novel reaction mechanisms are fundamental to advancing the synthesis and diversification of chemical compounds. For a new molecular scaffold, such as one hypothetically represented by this compound, chemists would explore new synthetic routes to access the core structure and its analogs. This exploration can lead to more efficient and sustainable synthetic processes.

Research in this area would focus on several key aspects. Firstly, the development of new catalytic systems could enable previously inaccessible chemical transformations on the this compound core. This might involve the use of transition metals, organocatalysts, or biocatalysts to achieve high levels of selectivity and efficiency. Secondly, the exploration of unconventional reaction conditions, such as photoredox catalysis or mechanochemistry, could open up new avenues for modifying the this compound structure.

Furthermore, computational chemistry and theoretical modeling would play a crucial role in predicting and understanding potential reaction pathways. By simulating reaction intermediates and transition states, researchers can gain insights into the underlying mechanisms and design experiments to test their hypotheses. This synergy between computational and experimental chemistry can accelerate the discovery of novel and useful chemical reactions.

Innovative Methodological Developments in this compound Synthesis

Building on the exploration of novel reaction mechanisms, the development of innovative synthetic methodologies is crucial for the practical and large-scale production of a compound like this compound. This involves not only the discovery of new reactions but also the optimization of existing ones to improve yield, reduce waste, and enhance safety.

A key trend in modern synthetic chemistry is the development of continuous flow synthesis. This approach, in contrast to traditional batch synthesis, offers several advantages, including better control over reaction parameters, improved safety, and the potential for automation and scale-up. For this compound, developing a continuous flow synthesis would be a significant step towards its potential use in various applications.

Another area of innovation is the use of automation and high-throughput experimentation to rapidly screen a wide range of reaction conditions. By using robotic platforms, chemists can perform hundreds or even thousands of experiments in a short period, allowing for the rapid identification of optimal synthetic routes. This data-rich approach, often combined with machine learning algorithms, can significantly accelerate the development of robust and efficient syntheses for new molecules like this compound.

Advanced Approaches in this compound Target Identification and Validation to Elucidate Biological Roles

Identifying the specific biological targets of a new compound is a critical step in understanding its mechanism of action and potential therapeutic applications. wjbphs.comnih.gov For a novel compound like this compound, a variety of advanced techniques can be employed for target identification and validation. wjbphs.comnih.gov

One powerful approach is chemical proteomics, which uses chemical probes based on the this compound structure to "fish out" its binding partners from complex biological samples. These interacting proteins can then be identified by mass spectrometry, providing direct evidence of the compound's molecular targets.

Functional genomics approaches, such as CRISPR-Cas9 genetic screens, offer another orthogonal method for target identification. wjbphs.comnih.gov By systematically knocking out or knocking down every gene in a cell's genome, researchers can identify which genes are essential for the activity of this compound. This can provide valuable clues about the biological pathways and processes that are modulated by the compound.

Once potential targets have been identified, they must be validated to confirm that they are indeed responsible for the compound's biological effects. nih.govnih.gov This can involve a range of techniques, including genetic validation (e.g., showing that knocking out the target gene mimics the effect of the compound), pharmacological validation (e.g., demonstrating a correlation between target engagement and cellular activity), and the use of animal models. wjbphs.comnih.gov

Table 2: Advanced Approaches for Hypothetical this compound Target Identification

Approach Description Potential Outcome for this compound
Chemical ProteomicsUse of a tagged this compound probe to isolate binding proteins from cell lysates.Direct identification of proteins that physically interact with this compound.
CRISPR-Cas9 ScreensGenome-wide screens to identify genes that, when knocked out, confer resistance or sensitivity to this compound.Identification of genetic pathways essential for this compound's activity.
Thermal Proteome ProfilingMeasures changes in protein thermal stability upon this compound binding across the proteome.Identification of direct targets and downstream effects on protein stability.
Computational ModelingIn silico docking of this compound into protein structures to predict potential binding sites.Prioritization of candidate targets for experimental validation.

Q & A

Q. How to mitigate oxidative degradation of this compound in long-term stability studies?

  • Methodological Answer : Store samples under inert atmosphere (N₂/Ar) at -80°C with desiccants. Pre-screen excipients for antioxidant properties (e.g., ascorbyl palmitate) via accelerated stability testing (40°C/75% RH). Monitor degradation products using stability-indicating UPLC methods with charged aerosol detection (CAD) for non-UV-active compounds .

Q. What statistical approaches are optimal for analyzing dose-response synergism between this compound and adjuvant therapies?

  • Methodological Answer : Use the Chou-Talalay combination index (CI) method:
  • Experimental setup : Test monotherapies and combinations in a fixed-ratio matrix (e.g., 4x4 design).
  • Analysis : Calculate CI values using CompuSyn software; CI <1 indicates synergism.
  • Validation : Confirm with isobolographic analysis or Bliss independence models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.